
N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267. It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide”, often involves eco-friendly synthetic strategies . A common method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .Molecular Structure Analysis
The molecular structure of “N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide” is defined by its linear formula C13H14N2O2 . The compound has a molecular weight of 230.267.Applications De Recherche Scientifique
AMPK Activation and Its Implications
AMPK (AMP-activated protein kinase) plays a crucial role in cellular energy homeostasis. The study of AMPK activators, such as AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside), has highlighted their significant impact on metabolism, exercise response, and cancer pathogenesis. While initially focused on AMPK activation, research suggests AICAr's effects extend beyond AMPK, indicating a complex interaction with cellular processes (Visnjic et al., 2021).
Supramolecular Chemistry and Polymer Science
Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as versatile supramolecular building blocks, utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly properties of BTAs into nanometer-sized structures offer innovative approaches to materials science (Cantekin et al., 2012).
Antioxidant and Pharmacological Properties
Chlorogenic Acid (CGA) showcases a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism has implications for treating metabolic disorders. The comprehensive pharmacological profile of CGA underlines its potential as a natural additive in food and therapeutic products (Naveed et al., 2018).
Photocatalysis and Environmental Applications
The development and application of g-C3N4-based photocatalysts in environmental remediation and energy conversion highlight the growing importance of photocatalytic materials in sustainable technologies. These materials offer promising avenues for water splitting, pollutant degradation, and CO2 reduction, leveraging solar energy for green chemistry solutions (Wen et al., 2017).
Novel Synthetic Opioids and Pharmacology
The emergence of novel synthetic opioids, such as U-drugs and 4-aminocyclohexanols, underscores the ongoing challenges and opportunities in developing new analgesics with reduced abuse potential. Research into these compounds' pharmacology, efficacy, and safety profiles is critical for addressing both therapeutic needs and public health concerns (Sharma et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)17-14-9)13(16)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOGYMESNYJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

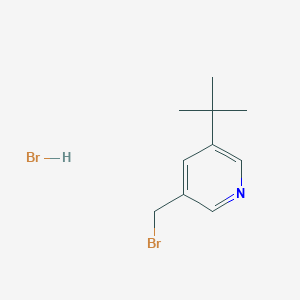
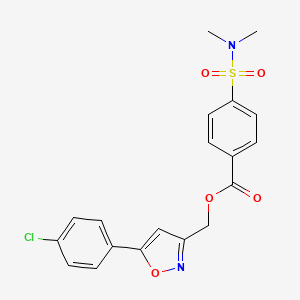
![Propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2606506.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)
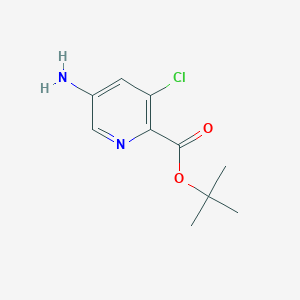
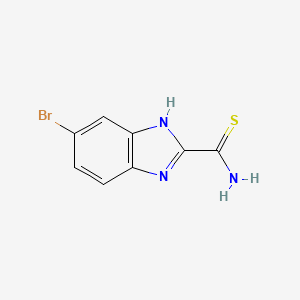
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

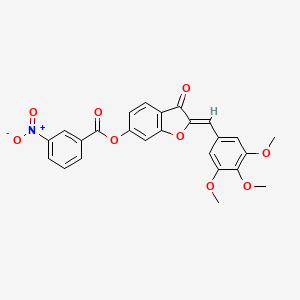

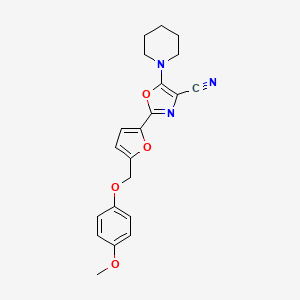
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)